Plasma Protein Binding and Apparent Beta-Adrenoceptor Affinity: 4-Hydroxy-Penbutolol vs Parent Penbutolol
In a direct head-to-head in vitro comparison using rat reticulocyte membranes in the presence of native human plasma, 4-hydroxy-penbutolol demonstrated substantially lower plasma protein binding (~80%) compared with the parent compound penbutolol (~99%). This difference in protein binding translated to an apparent Ki of approximately 7 ng/ml for 4-hydroxy-penbutolol versus approximately 40–70 ng/ml for penbutolol, representing an approximate 6- to 10-fold higher free fraction-corrected potency at the beta-adrenoceptor [1]. The approximately 100-fold rightward shift in the Ki of penbutolol upon inclusion of plasma (versus buffer-only conditions) was attenuated for 4-hydroxy-penbutolol, indicating that the metabolite's receptor interaction is less susceptible to plasma protein sequestration [1].
| Evidence Dimension | Apparent Ki at beta-adrenoceptors in presence of human plasma |
|---|---|
| Target Compound Data | 4-Hydroxy-penbutolol: apparent Ki ~7 ng/ml; plasma protein binding ~80% |
| Comparator Or Baseline | Penbutolol (parent): apparent Ki ~40–70 ng/ml; plasma protein binding ~99% |
| Quantified Difference | ~6- to 10-fold lower apparent Ki (higher potency in plasma); ~19 percentage-point lower protein binding |
| Conditions | Rat reticulocyte membranes, native human plasma, radioligand binding assay (Wellstein et al. 1985) |
Why This Matters
This evidence demonstrates that 4-hydroxy-penbutolol contributes disproportionately to in vivo beta-blockade relative to its plasma concentration, making enantiopure (S)-4-hydroxy penbutolol essential for accurate pharmacokinetic-pharmacodynamic modeling and receptor occupancy studies.
- [1] Wellstein A, Palm D, Belz GG. Penbutolol: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man. Eur J Clin Pharmacol. 1985;29(3):293-300. doi:10.1007/BF00544083. PMID: 3000796. View Source
